molecular formula C20H23NO4 B13998306 Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- CAS No. 6622-44-2

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-

Cat. No.: B13998306
CAS No.: 6622-44-2
M. Wt: 341.4 g/mol
InChI Key: QPVRUKDYEFHTEX-UHFFFAOYSA-N
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Description

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a benzene ring substituted with methoxy groups and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile source in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-: Similar structure but without additional methoxy groups.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.

    Benzonitrile: A simpler nitrile compound with a benzene ring.

Uniqueness

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

6622-44-2

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methyl]propanenitrile

InChI

InChI=1S/C20H23NO4/c1-22-17-7-5-14(11-19(17)24-3)9-16(13-21)10-15-6-8-18(23-2)20(12-15)25-4/h5-8,11-12,16H,9-10H2,1-4H3

InChI Key

QPVRUKDYEFHTEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CC2=CC(=C(C=C2)OC)OC)C#N)OC

Origin of Product

United States

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